

# Preclinical Evaluation of [11C]GSK931145: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GSK931145 |           |
| Cat. No.:            | B10773678 | Get Quote |

This technical guide provides a comprehensive overview of the preclinical evaluation of [11C]GSK931145, a positron emission tomography (PET) radioligand developed for imaging the type 1 glycine transporter (GlyT-1). The information presented is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, molecular imaging, and pharmacology.

#### Introduction

The glycine transporter type 1 (GlyT-1) plays a crucial role in regulating glycine levels in the synaptic cleft, thereby modulating N-methyl-D-aspartate (NMDA) receptor activity.[1] Dysregulation of NMDA receptor function has been implicated in the pathophysiology of neuropsychiatric disorders such as schizophrenia.[1] Consequently, GlyT-1 has emerged as a significant therapeutic target for the development of novel treatments for these conditions.[2] [11C]GSK931145 is a selective PET ligand designed to enable in vivo quantification and visualization of GlyT-1, facilitating drug development by allowing for the assessment of target engagement and dose-finding studies.[2][3]

### Physicochemical and In Vitro Binding Properties

**GSK931145** demonstrates high affinity and selectivity for the GlyT-1 transporter. The compound's lipophilicity, as indicated by its partition coefficient (logD), is within the desirable range for crossing the blood-brain barrier.[1]



| Parameter                | Value | Species/Tissue | Reference |
|--------------------------|-------|----------------|-----------|
| pIC50 (GlyT-1)           | 8.4   | -              | [1]       |
| pIC50 (GlyT-2)           | 4.6   | -              | [1]       |
| pKi                      | 8.97  | Rat Cortex     | [1]       |
| logD                     | 2.53  | -              | [1]       |
| Brain–Blood AUC<br>Ratio | 1.9   | -              | [1]       |

### Radiosynthesis

[11C]**GSK931145** is synthesized by labeling the precursor compound with [11C]methyl iodide or [11C]methyl triflate.[2] The final product exhibits high radiochemical purity and specific activity, making it suitable for in vivo PET imaging studies.

| Parameter            | Value        | Reference |
|----------------------|--------------|-----------|
| Radiochemical Purity | >99%         | [1]       |
| Specific Activity    | >39 GBq/µmol | [1]       |

#### **Preclinical In Vivo Evaluation**

The in vivo properties of [11C]**GSK931145** have been evaluated in several animal species, including pigs and non-human primates (baboons), as well as in human subjects. These studies have demonstrated its utility for imaging GlyT-1 in the brain.

#### **Porcine Studies**

Initial in vivo evaluation in pigs demonstrated good brain penetration of [11C]**GSK931145** and a heterogeneous distribution consistent with the known localization of GlyT-1.[2] Pre-treatment with a GlyT-1 inhibitor, GSK565710, led to a dose-dependent reduction in the total volume of distribution (VT) in various brain regions, indicating specific binding.[1]



| Brain<br>Region                 | Baseline VT | VT after<br>GSK565710<br>(1 μg/kg) | VT after<br>GSK565710<br>(10 μg/kg) | VT after<br>GSK565710<br>(100 μg/kg) | Reference |
|---------------------------------|-------------|------------------------------------|-------------------------------------|--------------------------------------|-----------|
| Data not explicitly provided in |             |                                    |                                     |                                      |           |
| search<br>results               |             |                                    |                                     |                                      |           |

#### **Non-Human Primate Studies**

Studies in baboons further confirmed the favorable characteristics of [11C]GSK931145 for imaging brain GlyT-1. The tracer showed a heterogeneous uptake pattern, with the highest concentrations observed in the midbrain, thalamus, and cerebellum.[3] Homologous competition studies with nonradioactive GSK931145 demonstrated specific binding, with binding potential estimates ranging from 1.5 to 3 in these GlyT-1-rich regions.[3]

| Parameter                                 | Value               | Species                  | Reference |
|-------------------------------------------|---------------------|--------------------------|-----------|
| Injected Dose                             | 81 ± 14 MBq         | Baboon (Papio<br>anubis) | [1]       |
| Specific Activity                         | 30 ± 5.5 GBq/μmol   | Baboon (Papio<br>anubis) | [1]       |
| Intact Radioligand in<br>Plasma (1h p.i.) | ~30%                | Baboon (Papio<br>anubis) | [1]       |
| Plasma Free Fraction<br>(fP)              | 0.8%                | Primate                  | [3]       |
| Delivery (K1)                             | 0.126 ml cm-3 min-1 | Primate                  | [3]       |
| GSK1018921 EC50                           | 22.5 ng/ml          | Primate                  | [3]       |

#### **Human Studies**



[11C]**GSK931145** has been successfully translated to human studies, where it has been used to investigate the biodistribution, radiation dosimetry, and GlyT-1 occupancy by pharmacological agents.[1][3][4] The distribution pattern in the human brain is similar to that observed in non-human primates.[3]

| Parameter                                 | Value                 | Reference |
|-------------------------------------------|-----------------------|-----------|
| Injected Dose                             | 304.22 ± 112.87 MBq   | [1]       |
| Specific Activity                         | 21.57 ± 7.51 GBq/µmol | [1]       |
| Intact Radioligand in Plasma<br>(1h p.i.) | 60 ± 8%               | [1]       |
| Plasma Free Fraction (fP)                 | 8%                    | [3]       |
| Delivery (K1)                             | 0.025 ml cm-3 min-1   | [3]       |
| GSK1018921 EC50                           | 45.7 ng/ml            | [3]       |
| Mean Effective Dose (Male)                | 4.02 μSv/MBq          | [4]       |
| Mean Effective Dose (Female)              | 4.95 μSv/MBq          | [4]       |

# Experimental Protocols Radiosynthesis of [11C]GSK931145

The synthesis of [11C]GSK931145 involves the reaction of the corresponding des-methyl precursor with a [11C]methylating agent, such as [11C]methyl iodide or [11C]methyl triflate.[2] The reaction is followed by purification using high-performance liquid chromatography (HPLC). The final product is formulated in a physiologically compatible solution for intravenous injection. [1]

#### **Animal PET Imaging Studies**

Anesthetized animals (pigs or baboons) are positioned in a PET scanner. A baseline transmission scan is acquired for attenuation correction. [11C]**GSK931145** is then administered intravenously as a bolus injection.[1][5] Dynamic PET data are acquired for a specified duration (e.g., 90 minutes).[5] For blocking studies, a GlyT-1 inhibitor is administered prior to the



radiotracer injection.[1] Arterial blood samples are collected throughout the scan to determine the plasma input function and to measure the fraction of unmetabolized radiotracer.[5]

### **Human PET Imaging Studies**

Human volunteers undergo a similar procedure to the animal studies. An intravenous line is inserted for radiotracer injection and another for arterial or venous blood sampling. Following a transmission scan, [11C]GSK931145 is injected, and dynamic PET images are acquired.[4] Whole-body PET scans can also be performed to assess biodistribution and calculate radiation dosimetry.[1][4]

# Visualizations GlyT-1 Modulation of NMDA Receptor Signaling







Click to download full resolution via product page

Caption: GlyT-1's role in modulating NMDA receptor signaling.

## [11C]GSK931145 PET Imaging Experimental Workflow





Click to download full resolution via product page

Caption: Experimental workflow for a [11C]GSK931145 PET study.



### **Logical Evaluation of a Novel PET Radioliganddot**



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. 11C-Labeled GSK931145 Molecular Imaging and Contrast Agent Database (MICAD) -NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification and evaluation of [11C]GSK931145 as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Translational characterization of [11C]GSK931145, a PET ligand for the glycine transporter type 1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodistribution and radiation dosimetry of the glycine transporter-1 ligand 11C-GSK931145 determined from primate and human whole-body PET PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 11C-Labeled GSK931145 Molecular Imaging and Contrast Agent Database (MICAD) -NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Evaluation of [11C]GSK931145: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10773678#preclinical-evaluation-of-11c-gsk931145]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com